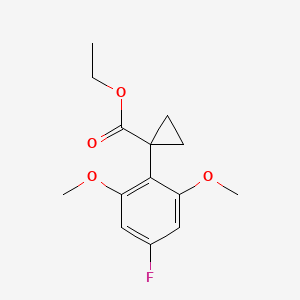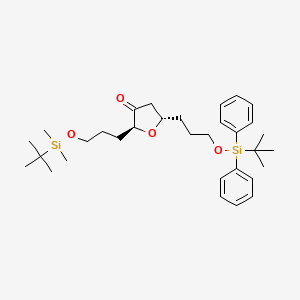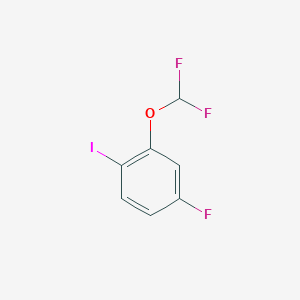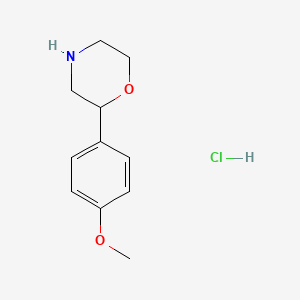
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C14H17FO4. This compound is characterized by a cyclopropane ring attached to a carboxylate group and a phenyl ring substituted with fluorine and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution Reactions: The phenyl ring is substituted with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Gene Expression: Influencing gene expression to alter cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4-chloro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of cyclopropane.
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of cyclopropane.
Propriétés
Formule moléculaire |
C14H17FO4 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17FO4/c1-4-19-13(16)14(5-6-14)12-10(17-2)7-9(15)8-11(12)18-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JMSIUJIZCMBHHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)C2=C(C=C(C=C2OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)



![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)





![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)

